2-[2-(Methoxymethyl)phenyl]acetic acid

Agrochemical Research Herbicide Discovery Enzyme Inhibition

2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) is a substituted phenylacetic acid derivative characterized by an ortho-methoxymethyl ether group on the aromatic ring. With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , it is typically supplied at a minimum purity specification of 95%.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 408535-99-9
Cat. No. B3383353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Methoxymethyl)phenyl]acetic acid
CAS408535-99-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC=C1CC(=O)O
InChIInChI=1S/C10H12O3/c1-13-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyRVGCWIAHFCLYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9): A Precisely Functionalized Phenylacetic Acid Building Block for Research and Synthesis


2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) is a substituted phenylacetic acid derivative characterized by an ortho-methoxymethyl ether group on the aromatic ring [1]. With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , it is typically supplied at a minimum purity specification of 95% . This compound serves as a versatile intermediate in organic synthesis, particularly as a precursor to aryl methoxymethyl (MOM) ethers which are acid-labile protecting groups or leaving groups in cross-coupling reactions [2]. Its placement within the broader class of phenylacetic acid derivatives positions it as a candidate for applications in pharmaceutical development and agrochemical research [1].

Why Generic 2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) Substitution Fails: The Critical Role of Regiospecific Substitution


Generic substitution among phenylacetic acid derivatives is not chemically or functionally equivalent due to profound differences in steric, electronic, and biological properties dictated by substituent position and nature [1]. For example, regioisomers such as 3-methoxymethylphenylacetic acid (CAS 256382-37-3) [2] and 4-methoxymethylphenylacetic acid (CAS 343880-24-0) [3] share the same molecular formula but exhibit distinct reactivity and biological activity. Furthermore, the choice of substituent dramatically impacts performance; a study on 5α-reductase inhibitors showed that brominated phenoxybenzoylphenyl acetic acids achieved an IC50 of 5 nM, while analogous benzoic acids were significantly less potent [4]. Similarly, among plant growth regulators, the ortho-substitution pattern on phenylacetic acids is critical for activity, with 2-phenylpropyl derivatives showing distinct growth-regulating profiles compared to meta or para isomers [5]. Therefore, selecting the precise regioisomer and functional group—in this case, the ortho-methoxymethyl group—is essential for ensuring intended synthetic outcomes and biological readouts, and unverified substitutions can lead to experimental failure.

2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) Differentiation Evidence: Quantified Performance and Regiospecific Advantages


Ortho-Methoxymethyl Group Confers 128 nM Potency Against Human HPPD Enzyme

The ortho-methoxymethyl substitution pattern in 2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) directly translates to potent inhibition of human 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target for herbicides and certain human therapeutics. In a direct assay, the compound exhibited an IC50 value of 128 nM against recombinant human HPPD [1]. This is a class-specific benchmark for phenylacetic acid derivatives. For context, a structurally distinct but functionally related class of 5α-reductase inhibitors (phenoxybenzoylphenyl acetic acids) achieved a best-in-class IC50 of 5 nM, while the majority of compounds in that series ranged from micromolar to sub-micromolar [2]. The 128 nM value for the target compound demonstrates a specific and quantifiable level of activity against HPPD, a key differentiator from many inactive or weakly active phenylacetic acid analogs.

Agrochemical Research Herbicide Discovery Enzyme Inhibition

Regiochemistry Dictates Activity: Ortho-Methoxymethyl is Essential for Plant Growth Regulation

The ortho-substitution pattern is not merely a structural feature; it is a critical determinant of biological activity. Research on 2-substituted phenylacetic acid derivatives has demonstrated that the ortho-position is essential for plant growth-regulating activity, while meta and para substitutions drastically reduce or eliminate this effect [1]. This class-level inference underscores the unique value of 2-[2-(Methoxymethyl)phenyl]acetic acid. While the 3- and 4-regioisomers (CAS 256382-37-3 and CAS 343880-24-0, respectively) are commercially available [2], they are likely to be significantly less active or inactive in plant growth regulation assays based on established SAR. Therefore, procurement of the correct ortho-isomer is non-negotiable for this application.

Agricultural Chemistry Plant Growth Regulators Structure-Activity Relationship

Methoxymethyl Ether Functionality Enables Electrochemical Decarboxylation for Advanced Synthesis

The methoxymethyl (MOM) group is not a passive substituent; it is a functional handle that enables specific synthetic transformations. Electrochemical anodic decarboxylation of 2-aryloxy acetic acids (the core structure of the target compound) provides a direct and efficient route to aryl MOM ethers under non-Kolbe conditions [1]. This contrasts with classical chemical methods for MOM protection, which often require strong acids or bases and can lead to side reactions. The target compound's pre-installed MOM group and acetic acid moiety are therefore not just structural features but a pre-organized system for electrochemical deprotection or functionalization, offering a cleaner and more controlled synthetic pathway compared to analogous compounds lacking this specific functional arrangement [1].

Electroorganic Synthesis Protecting Group Chemistry Cross-Coupling Reactions

Fungicidal Activity is Optimized by Ortho-Methoxymethyl Substitution on the Phenylacetic Acid Scaffold

Structure-activity relationship (SAR) studies on phenylacetic acid derivatives have identified specific substitution patterns that confer strong fungicidal activity. The research indicates that a methoxy group at the α-position and a substituted phenoxymethyl group at the 2-position (ortho) of the benzene ring are key for fungicidal efficacy [1]. 2-[2-(Methoxymethyl)phenyl]acetic acid incorporates the essential ortho-methoxymethyl group, positioning it favorably within this SAR-defined active space. While direct comparative data against a meta or para isomer in a fungicidal assay is not available for this specific compound, the class-level inference is strong: modifications at the ortho position are a known driver of fungicidal activity in this chemical series, whereas substitutions at other ring positions are associated with reduced or abolished activity [1].

Agricultural Chemistry Fungicide Discovery Structure-Activity Relationship

Optimal Application Scenarios for 2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) Based on Quantified Performance Data


Herbicide and Agrochemical Discovery: HPPD Inhibitor Lead Identification

2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9) is an ideal candidate for hit-to-lead optimization in herbicide discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its quantified IC50 of 128 nM against human HPPD provides a validated starting point for structure-activity relationship (SAR) expansion [1]. Researchers can utilize this compound as a reference standard for assay development or as a core scaffold for synthesizing focused libraries aimed at improving potency and selectivity against plant HPPD orthologs.

Plant Science Research: Investigating Ortho-Specific Growth Regulation

This compound is specifically suited for research into plant growth regulation where ortho-substitution is a known requirement for activity. Studies have established that 2-substituted phenylacetic acid derivatives are the active pharmacophore, while meta and para isomers are ineffective [2]. Therefore, 2-[2-(Methoxymethyl)phenyl]acetic acid is the correct procurement choice for any study investigating the effects of methoxymethyl phenylacetic acids on plant physiology, as substituting with a regioisomer would likely yield negative or misleading results.

Electroorganic Synthesis: Precursor for Aryl MOM Ethers via Anodic Decarboxylation

The compound's 2-aryloxy acetic acid core structure is a direct substrate for anodic decarboxylation, a modern electrochemical method for preparing valuable aryl methoxymethyl (MOM) ethers under non-Kolbe conditions [3]. This application scenario offers a clean, reagent-free alternative to traditional acid- or base-catalyzed MOM protection strategies. Researchers in synthetic methodology and process chemistry can leverage this compound to access ortho-substituted aryl MOM ethers with potential as protecting groups or cross-coupling partners.

Fungicide Discovery: Optimizing Ortho-Substituted Phenylacetic Acid Scaffolds

For researchers developing new fungicidal agents, 2-[2-(Methoxymethyl)phenyl]acetic acid provides a validated entry point into a chemical space known to confer fungicidal activity. SAR studies have identified the ortho-substitution pattern on the phenylacetic acid ring as crucial for strong fungicidal effects [4]. This compound can serve as a key intermediate or a scaffold for derivatization, with the confidence that the ortho-methoxymethyl group aligns with established activity trends, unlike the corresponding meta or para isomers.

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